molecular formula C12H11NO3S B8746364 2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid

2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B8746364
M. Wt: 249.29 g/mol
InChI Key: DYOYZQJUJDODOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using an acid catalyst to yield the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxy-phenyl)-2-methyl-thiazole: Lacks the carboxylic acid group, resulting in different chemical properties.

    4-Methoxyphenylthiazole: Similar structure but without the methyl and carboxylic acid groups.

    2-Methylthiazole-4-carboxylic acid: Similar structure but without the methoxyphenyl group.

Uniqueness

2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid is unique due to the combination of the methoxyphenyl group, methyl group, and carboxylic acid group on the thiazole ring

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(12(14)15)11(17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)

InChI Key

DYOYZQJUJDODOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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